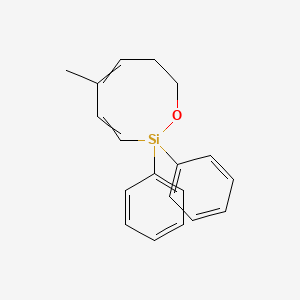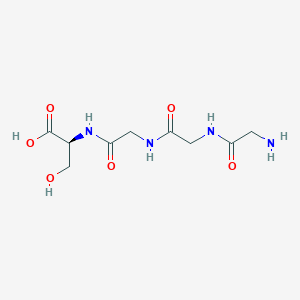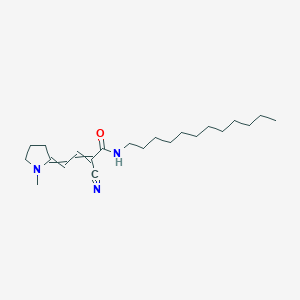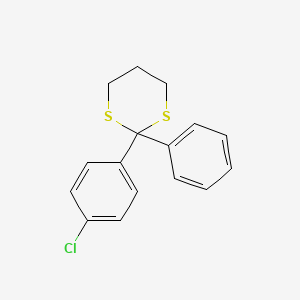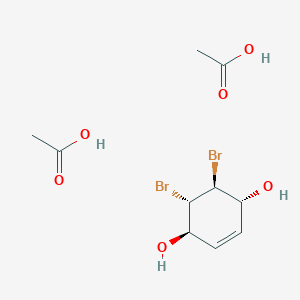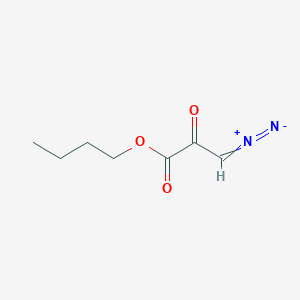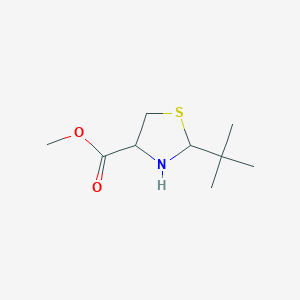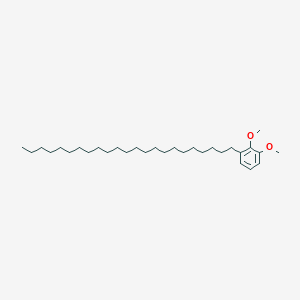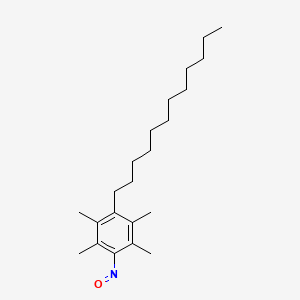![molecular formula C15H24NPSi B14261703 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile CAS No. 138713-92-5](/img/structure/B14261703.png)
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is an organophosphorus compound that features a phosphanyl group attached to a phenylpropyl chain and a trimethylsilyl group attached to a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile typically involves the reaction of a phosphine with a suitable alkyl halide under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile involves its interaction with various molecular targets. The phosphanyl group can act as a nucleophile, participating in reactions with electrophilic centers. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar applications.
Trimethylphosphine: Another phosphine derivative with different steric and electronic properties.
Phenylphosphine: A simpler analog with a phenyl group directly attached to the phosphorus atom.
Uniqueness
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is unique due to the combination of the phosphanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
138713-92-5 |
|---|---|
Molekularformel |
C15H24NPSi |
Molekulargewicht |
277.42 g/mol |
IUPAC-Name |
3-(3-phenylpropylphosphanyl)-2-trimethylsilylpropanenitrile |
InChI |
InChI=1S/C15H24NPSi/c1-18(2,3)15(12-16)13-17-11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15,17H,7,10-11,13H2,1-3H3 |
InChI-Schlüssel |
UFQHQSOQHUTSRE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(CPCCCC1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
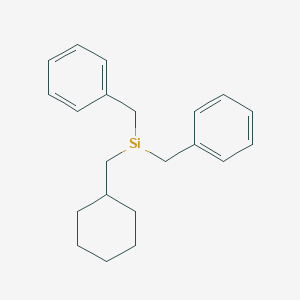
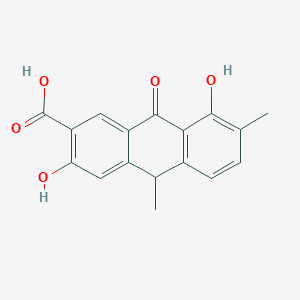
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
